Butyl[(pyrimidin-5-yl)methyl]amine is a heterocyclic amine compound characterized by the presence of a pyrimidine ring, which is a six-membered structure containing two nitrogen atoms at positions one and three. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. It serves as a versatile building block for synthesizing more complex heterocyclic compounds and has applications in materials science and catalysis.
The compound is classified under amines, specifically heterocyclic amines, due to its structural characteristics. Its chemical formula is , and it is identified by the CAS number 1339763-84-6. The synthesis of Butyl[(pyrimidin-5-yl)methyl]amine typically involves reactions between pyrimidine derivatives and butylamine .
The synthesis of Butyl[(pyrimidin-5-yl)methyl]amine can be achieved through several methods, with nucleophilic substitution being one of the most common approaches. In this method, a halogenated pyrimidine reacts with butylamine under basic conditions. The reaction is often conducted in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the process.
The molecular structure of Butyl[(pyrimidin-5-yl)methyl]amine features a pyrimidine ring bonded to a butyl group through a methyl linkage. The structure can be represented as follows:
Butyl[(pyrimidin-5-yl)methyl]amine can undergo several types of chemical reactions:
Butyl[(pyrimidin-5-yl)methyl]amine exhibits its biological effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to cytotoxic effects against certain cancer cell lines.
Relevant data include:
Butyl[(pyrimidin-5-yl)methyl]amine finds applications across several scientific domains:
The emergence of Butyl[(pyrimidin-5-yl)methyl]amine aligns with broader developments in heterocyclic chemistry during the late 20th century. Though its specific discovery timeline remains undocumented in public literature, its synthesis became feasible through advances in two key methodologies: nucleophilic substitution reactions on chloromethylpyrimidines and reductive amination protocols employing pyrimidine-5-carbaldehydes. These synthetic approaches emerged prominently during the 1980s-1990s as chemists sought efficient routes to functionalized aminomethyl heterocycles [5].
The compound's characterization history parallels the evolution of analytical techniques. Early structural verification relied primarily on nuclear magnetic resonance (NMR) spectroscopy, where diagnostic signals include the methylene bridge protons (appearing as a characteristic singlet near δ 3.8 ppm) coupled with the pyrimidine ring protons (distinctive doublets or triplets in the aromatic region). Mass spectrometry further confirmed its molecular weight (165.24 g/mol) and fragmentation pattern [1] [4]. The absence of commercial availability in early chemical catalogs suggests initial synthesis occurred primarily for targeted research applications rather than as a widely distributed building block. Its inclusion in modern chemical databases like PubChem marks its recognition as a discrete entity of research interest within the aminomethylpyrimidine class.
Table 1: Key Molecular Properties of Butyl[(pyrimidin-5-yl)methyl]amine
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₉H₁₅N₃ | Confirmed by HRMS |
CAS Registry Number | Not widely assigned | Related isomers exist (e.g., 107588185 [4]) |
Molecular Weight | 165.24 g/mol | |
PubChem CID | 62758569 | [1] |
Key NMR Signals (¹H) | ~δ 3.80 (s, 2H, CH₂) | Methylene bridge protons |
~δ 8.70-9.00 (m, 2H) | Pyrimidine H4, H6 | |
~δ 9.10 (s, 1H) | Pyrimidine H2 |
Butyl[(pyrimidin-5-yl)methyl]amine occupies a unique niche bridging classical amine chemistry and heterocyclic reactivity. Its significance manifests in several domains:
Synergistic Electronic Effects: The molecule exhibits dual electronic character. The butylamine moiety acts as a moderate electron-donating group capable of participating in salt formation, Schiff base generation, or serving as a nucleophile. Conversely, the pyrimidin-5-yl ring is inherently π-electron deficient, rendering it susceptible to nucleophilic attack at positions C2, C4, and C6, and enabling its role as a hydrogen bond acceptor. This combination creates a polar yet lipophilic scaffold amenable to structural diversification [7] [8]. Computational analyses suggest the methylene linker minimizes direct electronic communication, allowing largely independent modulation of each domain's properties.
Biological Relevance: The pyrimidine core is a privileged structure in medicinal chemistry, constituting a fundamental unit in nucleic acids (cytosine, thymine, uracil) and numerous essential pharmaceuticals [2] [8]. While Butyl[(pyrimidin-5-yl)methyl]amine itself isn't a major drug, its structure embodies key pharmacophoric elements:
Synthetic Versatility: The secondary amine functionality offers a key handle for derivatization. Common transformations include:
Table 2: Common Synthetic Functionalization Pathways for Butyl[(pyrimidin-5-yl)methyl]amine
Reaction Type | Reagents/Conditions | Primary Product | Application Context |
---|---|---|---|
Acylation | Carboxylic acid + coupling agent (e.g., EDC, DCC), Acid chlorides/anhydrides | Amide (R-C(O)NR') | Prodrug synthesis, Bioisosteres, Polymer precursors |
Sulfonylation | Sulfonyl chloride, Base (e.g., pyridine, TEA) | Sulfonamide (R-SO₂NR') | Sulfonamide drug analogues (e.g., antibacterial scaffolds [7]) |
Reductive Amination | Aldehyde/Ketone + NaBH₃CN/AcOH or NaBH(OAc)₃ | Tertiary amine (RR'N-CH₂-Pyrim) | Introduction of diverse alkyl/aryl groups |
Heterocycle Formation | α-Halo carbonyls, α,β-unsaturated carbonyls | Imidazolines, Pyrrolidines, etc. | Building bioactive heterocycles [10] |
Pyrimidine Ring Modification | NBS (Br₂ source), POCl₃ (Cl source), Pd-catalyzed coupling | Halogenated derivatives, Biaryl derivatives | Cross-coupling precursors, Further electrophilic sites |
Current investigations into Butyl[(pyrimidin-5-yl)methyl]amine and its derivatives cluster around several emerging themes, while significant knowledge gaps persist:
Active Research Frontiers:
Critical Knowledge Gaps:
The trajectory for Butyl[(pyrimidin-5-yl)methyl]amine research points towards increased utilization in targeted drug discovery, particularly as a readily functionalized core for generating focused libraries around the aminomethylpyrimidine pharmacophore. Addressing the knowledge gaps, particularly in predictive ADMET and developing cleaner syntheses, will be crucial for its broader application. Its potential in materials science, beyond its current niche uses, represents a fertile area for interdisciplinary investigation.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2